molecular formula C5H4N4OS B13694459 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13694459
M. Wt: 168.18 g/mol
InChI Key: KBSHMEBHEABAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to the death of bacterial cells. The compound may also interfere with the synthesis of nucleic acids in fungi, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C5H4N4OS/c10-4-8-7-3-9(4)5-6-1-2-11-5/h1-3H,(H,8,10)

InChI Key

KBSHMEBHEABAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N2C=NNC2=O

Origin of Product

United States

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